molecular formula C23H30N4O2 B2380968 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 921923-33-3

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No. B2380968
CAS RN: 921923-33-3
M. Wt: 394.519
InChI Key: HJHWGVKZZCXEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists Research on neurokinin-1 receptor antagonists demonstrates the exploration of compounds for their potential in clinical applications, such as emesis (vomiting) and depression treatment. A study by Harrison et al. (2001) introduced an orally active, water-soluble neurokinin-1 receptor antagonist with high efficacy in preclinical tests relevant to emesis and depression, emphasizing the importance of solubility and oral activity in the development of therapeutic agents (Harrison et al., 2001).

Polymerization Studies The stereospecific polymerization of N,N-dialkylacrylamides, including the exploration of different polymerization systems and the effects on molecular weight distributions and isotacticity, is highlighted in the work by Kobayashi et al. (1999). This research underscores the relevance of chemical synthesis and polymer science in creating materials with tailored properties for various applications (Kobayashi et al., 1999).

Orexin Receptor Blockade The study of orexin receptors and their blockade presents an interesting area of research, particularly in sleep regulation. Dugovic et al. (2009) investigated the effects of blocking orexin-1 and orexin-2 receptors on sleep, demonstrating the differential impact of these receptors on sleep-wake modulation and highlighting the therapeutic potential in sleep disorders (Dugovic et al., 2009).

Chemosensors for Metal Ions The development of chemosensors for detecting metal ions is an important area of research, offering applications in environmental monitoring and health. Roy et al. (2019) described a rhodamine-based chemosensor capable of detecting Al3+, Cr3+, and Fe3+ ions with significant fluorescence enhancement, showcasing the potential of organic compounds in creating sensitive and selective sensors for metal ions (Roy et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-15-6-7-16(2)19(12-15)25-23(29)22(28)24-14-21(26(3)4)17-8-9-20-18(13-17)10-11-27(20)5/h6-9,12-13,21H,10-11,14H2,1-5H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWGVKZZCXEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

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